molecular formula C14H17I2NO5 B558194 Boc-3,5-diiodo-L-tyrosine CAS No. 62129-53-7

Boc-3,5-diiodo-L-tyrosine

Cat. No.: B558194
CAS No.: 62129-53-7
M. Wt: 533,09 g/mole
InChI Key: CTUIJSMDTYBOLW-JTQLQIEISA-N
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Description

Boc-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its utility in various chemical and biological applications, particularly in peptide synthesis and as a precursor for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-diiodo-L-tyrosine typically involves the iodination of Boc-L-tyrosine. The process begins with the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. The protected tyrosine is then subjected to iodination using iodine and an oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction conditions are carefully controlled to ensure selective iodination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated tyrosine derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a precursor for the synthesis of labeled amino acids used in protein studies.

    Medicine: Investigated for its potential in drug development and as a diagnostic tool in imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-L-tyrosine: Lacks the Boc protecting group, making it more reactive.

    Boc-L-tyrosine: Does not contain iodine atoms, limiting its utility in certain applications.

    3-Iodo-L-tyrosine: Contains only one iodine atom, offering different reactivity and applications.

Uniqueness

Boc-3,5-diiodo-L-tyrosine is unique due to the combination of the Boc protecting group and the two iodine atoms. This dual modification enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research .

Properties

IUPAC Name

(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUIJSMDTYBOLW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388347
Record name Boc-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62129-53-7
Record name Boc-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-Tyr(3,5-I2)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Boc-3,5-diiodo-L-tyrosine chosen as a ligand for studying aspartic proteinases?

A1: The research paper focuses on developing affinity carriers for studying the binding properties of aspartic proteinases like pepsins and pepsinogens. Aromatic amino acids and their derivatives are known to interact with these enzymes. This compound, a derivative of the aromatic amino acid tyrosine, was selected as a potential ligand due to its structural similarity to the natural substrates of aspartic proteinases. The researchers hypothesized that the presence of iodine atoms and the Boc protecting group could enhance the binding affinity and selectivity of the ligand. []

Q2: How was this compound coupled to the Sepharose matrix?

A2: this compound, having a blocked amino group, couldn't be directly coupled to the divinyl sulfone (DVS) activated Sepharose. The researchers employed a two-step approach: []

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